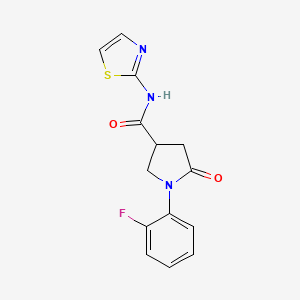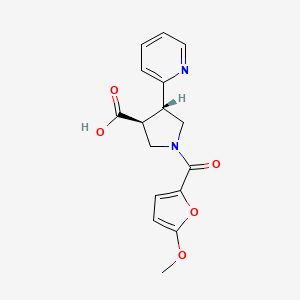![molecular formula C17H20N2O3S2 B5517786 N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves complex chemical reactions aimed at achieving high-affinity inhibitors for specific enzymes or biological targets. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase showcases a detailed synthesis route, highlighting the structure-activity relationship and biochemical characterization of these compounds (S. Röver et al., 1997).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular arrangement and interactions within the crystal lattice. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, for instance, reveals π–π interactions and N—H⋯N hydrogen-bonding interactions, forming a three-dimensional network (Reham A. Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonamide derivatives can lead to the formation of compounds with significant biological activity. For example, the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reaction with thiourea highlights the potential of these compounds in generating biologically active molecules (G. N. Rozentsveig et al., 2011).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Studies on these compounds often include detailed physical property analysis to understand their behavior under different conditions.
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, including reactivity, stability, and interactions with biological targets, are essential for their potential applications in medicinal chemistry and other areas. For example, the exploration of carbonic anhydrase inhibitors bearing benzenesulfonamide moieties provides insights into their inhibitory mechanisms and potential therapeutic uses (A. Nocentini et al., 2016).
科学的研究の応用
Synthesis and Biochemical Evaluation of Sulfonamides
Researchers have synthesized and evaluated a range of sulfonamide derivatives for various biological activities, including their potential as inhibitors for specific enzymes and receptors, their DNA-binding affinity, and their anticancer activity.
Enzyme Inhibition : A study on the synthesis of sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold showed strong affinities towards carbonic anhydrase isozymes, displaying potential for intraocular pressure lowering properties (Casini et al., 2002).
Anticancer and Antimicrobial Activities : Novel sulfonamide derivatives have been synthesized and tested for their anticancer and antimicrobial activities. For example, the synthesis of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents showed potential therapeutic benefits (Küçükgüzel et al., 2013).
DNA Binding and Anticancer Activity : Research on nanosized mono- and homobi-nuclear metal complexes of a sulfathiazole azo dye ligand revealed promising DNA-binding affinity and anticancer activity, suggesting the development of new anticancer agents (Khedr et al., 2019).
COX-2 Inhibition for Anti-inflammatory Applications : The development of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors showed that the introduction of a fluorine atom could enhance selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor for potential treatment of inflammatory conditions (Hashimoto et al., 2002).
特性
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(19-11-3-1-2-4-12-19)14-7-9-15(10-8-14)18-24(21,22)16-6-5-13-23-16/h5-10,13,18H,1-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTZVAYLOLMODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)
![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)

![2-{3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5517719.png)
![2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5517725.png)
![N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)
![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)
![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)
![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)


![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)
![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5517810.png)